Methyl 2-[3-(3-Methylureido)phenyl]acetate
Description
Methyl 2-[3-(3-Methylureido)phenyl]acetate is an organic compound characterized by a phenylacetate backbone substituted with a 3-methylureido group at the meta position. Its molecular structure combines ester and urea functionalities, making it a versatile intermediate in pharmaceutical synthesis and chemical research.
Properties
Molecular Formula |
C11H14N2O3 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
methyl 2-[3-(methylcarbamoylamino)phenyl]acetate |
InChI |
InChI=1S/C11H14N2O3/c1-12-11(15)13-9-5-3-4-8(6-9)7-10(14)16-2/h3-6H,7H2,1-2H3,(H2,12,13,15) |
InChI Key |
MIFJUADZQFUNBC-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC1=CC=CC(=C1)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3-(3-Methylureido)phenyl]acetate typically involves the reaction of 3-(3-Methylureido)benzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification . The general reaction scheme is as follows:
Starting Material: 3-(3-Methylureido)benzoic acid
Reagent: Methanol
Catalyst: Acid catalyst (e.g., sulfuric acid)
Conditions: Reflux
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-(3-Methylureido)phenyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl 2-[3-(3-Methylureido)phenyl]acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 2-[3-(3-Methylureido)phenyl]acetate exerts its effects involves interactions with specific molecular targets. The ureido group can form hydrogen bonds with biological molecules, influencing their function. The phenyl ring can participate in π-π interactions, further modulating biological activity. Pathways involved include enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Structural Analogs with Ureido Substituents
The 3-methylureido group distinguishes this compound from other ureido derivatives. Key comparisons include:
| Compound Name | Substituent on Ureido Group | Key Differences | Biological Implications |
|---|---|---|---|
| Benzyl 2-((5-(3-cyclopropylureido)-1,3,4-thiadiazol-2-yl)thio)acetate | Cyclopropyl | Increased steric bulk and altered electronic properties | Enhanced binding selectivity in enzyme inhibition |
| Benzyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetate | Phenyl | Greater aromaticity and π-π stacking potential | Improved interaction with hydrophobic targets |
| Methyl 2-[3-(3-Methylureido)phenyl]acetate | Methyl | Reduced steric hindrance, moderate lipophilicity | Balanced solubility and reactivity for drug delivery |
Key Insight : The methyl group in the target compound offers a compromise between steric accessibility and metabolic stability compared to bulkier substituents like cyclopropyl or phenyl .
Positional Isomerism and Functional Group Variations
Substitution patterns on the phenyl ring significantly influence properties:
- Methyl 2-(3-hydroxy-4-iodophenyl)acetate : Iodine at the para position increases molecular weight and polarizability, enhancing halogen bonding in biological systems .
- This compound : The meta-oriented ureido group avoids steric clashes with the ester moiety, optimizing spatial arrangement for target binding .
Ester Group Modifications
Varying the ester group impacts solubility and pharmacokinetics:
| Compound Name | Ester Group | Solubility (LogP) | Applications |
|---|---|---|---|
| This compound | Methyl | ~1.8 (estimated) | Intermediate in small-molecule drug synthesis |
| Ethyl 2-(3-amino-4-cyanophenyl)acetate | Ethyl | ~2.1 | Improved membrane permeability |
| Benzyl derivatives (e.g., ) | Benzyl | ~3.5 | Enhanced lipophilicity for CNS-targeting drugs |
Note: The methyl ester in the target compound provides a balance between hydrophilicity and metabolic stability, making it suitable for oral drug formulations .
Biological Activity
Methyl 2-[3-(3-Methylureido)phenyl]acetate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article synthesizes available research findings on its biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a methylureido group attached to a phenyl ring and an acetate moiety. This structural configuration is believed to contribute to its biological activity.
- Molecular Formula : C11H14N2O2
- Molecular Weight : 218.24 g/mol
Research indicates that compounds with similar structures often interact with specific biological targets, such as receptors involved in various signaling pathways. For instance, derivatives of phenoxyacetic acids have been shown to exhibit high affinity for human gastrin receptors, suggesting that this compound may also engage with similar receptors or related pathways .
1. Gastric Acid Secretion Inhibition
Studies have highlighted the role of this compound in inhibiting gastric acid secretion. In vivo experiments demonstrated that certain derivatives exhibited significant potency in reducing acid secretion in response to pentagastrin, a synthetic gastrin analogue. The effective dose (ED50) values reported for related compounds suggest that this class of compounds may be beneficial in treating conditions associated with excessive gastric acid .
Case Study 1: Gastrin Receptor Affinity
A study conducted on related phenoxyacetic acid derivatives revealed that modifications to the ureido group significantly influenced receptor binding affinity and biological activity. Compounds with hydrophobic side chains demonstrated enhanced selectivity for gastrin receptors over CCK-A receptors, indicating that structural optimization could lead to more effective gastric acid secretion inhibitors .
Case Study 2: Antitumor Activity
In a comparative analysis of various acetate derivatives, it was found that certain phenyl acetate compounds could inhibit cell proliferation and induce differentiation in cancer cells. These findings highlight the need for further exploration into the anticancer potential of this compound, especially considering its structural analogies with known bioactive compounds .
Research Findings Summary
| Study Focus | Findings |
|---|---|
| Gastric Acid Secretion Inhibition | Significant reduction in acid secretion; potential therapeutic applications. |
| Anticancer Activity | Induction of apoptosis and growth inhibition in tumor cells; further studies needed. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
